molecular formula C15H11Cl2NO5 B14153600 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde CAS No. 634168-18-6

3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde

Cat. No.: B14153600
CAS No.: 634168-18-6
M. Wt: 356.2 g/mol
InChI Key: QEUAGALQQSDDQB-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde is an organic compound with a complex structure that includes chloro, nitro, methoxy, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-nitrophenol with 3-chloro-4-hydroxy-5-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-[(2-chloro-6-aminophenyl)methoxy]-5-methoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzoic acid
  • 3-Chloro-4-[(2-chloro-6-aminophenyl)methoxy]-5-methoxybenzaldehyde
  • 2-Chloro-6-nitrophenol

Uniqueness

What sets 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

634168-18-6

Molecular Formula

C15H11Cl2NO5

Molecular Weight

356.2 g/mol

IUPAC Name

3-chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H11Cl2NO5/c1-22-14-6-9(7-19)5-12(17)15(14)23-8-10-11(16)3-2-4-13(10)18(20)21/h2-7H,8H2,1H3

InChI Key

QEUAGALQQSDDQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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